H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH
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Overview
Description
The compound H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH is a synthetic peptide composed of multiple DL-amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of DL-amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each DL-amino acid is activated using coupling reagents like HBTU or DIC.
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
The peptide H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to these targets and modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-Gly-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Met-DL-Ser-DL-Arg: Another synthetic peptide with a similar structure and applications.
H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Gln-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-DL-Ala-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Leu-DL-Ser-DL-Arg-NH2: A peptide with a different sequence but similar properties.
Uniqueness
The uniqueness of H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH lies in its specific sequence of DL-amino acids, which can confer unique biological activities and stability compared to other peptides.
Properties
IUPAC Name |
4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[5-amino-2-(2-aminopropanoylamino)-5-oxopentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJFTNFNMWDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H89N15O18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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